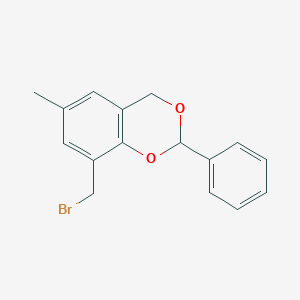
N-Butanoyl-5-methoxytryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butanoyl-5-methoxytryptamine (BMT) is a synthetic compound that belongs to the family of tryptamines. It is a derivative of melatonin, a hormone that regulates sleep and wake cycles in humans. BMT has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
N-Butanoyl-5-methoxytryptamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for the 5-HT2A receptor, a subtype of serotonin receptor that is involved in the regulation of mood, cognition, and perception. N-Butanoyl-5-methoxytryptamine has also been shown to have an affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT7. These receptors play important roles in the regulation of various physiological and psychological processes.
Mechanism of Action
N-Butanoyl-5-methoxytryptamine acts as a partial agonist at the 5-HT2A receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This partial activation leads to a downstream signaling cascade that results in the modulation of various physiological and psychological processes. N-Butanoyl-5-methoxytryptamine has also been shown to have an effect on other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-Butanoyl-5-methoxytryptamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. N-Butanoyl-5-methoxytryptamine has also been shown to increase the activity of the default mode network, a network of brain regions that is active during rest and self-referential processing. This may contribute to its potential applications in the treatment of mood disorders, such as depression and anxiety.
Advantages and Limitations for Lab Experiments
N-Butanoyl-5-methoxytryptamine has several advantages for use in lab experiments. It is a highly selective ligand for the 5-HT2A receptor, which means that it can be used to selectively activate this receptor without affecting other serotonin receptors. N-Butanoyl-5-methoxytryptamine is also relatively stable and can be stored for extended periods of time without significant degradation. However, N-Butanoyl-5-methoxytryptamine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-Butanoyl-5-methoxytryptamine has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-Butanoyl-5-methoxytryptamine. One potential area of research is the development of more selective ligands for the 5-HT2A receptor that have improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of N-Butanoyl-5-methoxytryptamine in the treatment of mood disorders, such as depression and anxiety. Finally, further research is needed to investigate the potential toxicity of N-Butanoyl-5-methoxytryptamine and its long-term effects on the brain and other organs.
Synthesis Methods
N-Butanoyl-5-methoxytryptamine can be synthesized using a multi-step process that involves the reaction of melatonin with butanoyl chloride. The resulting product is then purified using chromatography techniques to obtain pure N-Butanoyl-5-methoxytryptamine. The synthesis method has been optimized to produce high yields of N-Butanoyl-5-methoxytryptamine with high purity.
properties
CAS RN |
153342-21-3 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-15(18)16-8-7-11-10-17-14-6-5-12(19-2)9-13(11)14/h5-6,9-10,17H,3-4,7-8H2,1-2H3,(H,16,18) |
InChI Key |
KIHVPIRTWGPOKL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Canonical SMILES |
CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Other CAS RN |
153342-21-3 |
synonyms |
5-methoxy N-butanoyltryptamine N-butanoyl-5-methoxytryptamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




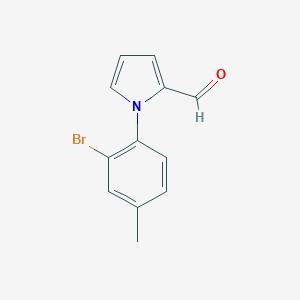
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
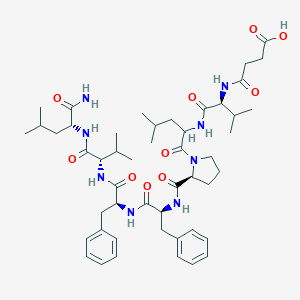

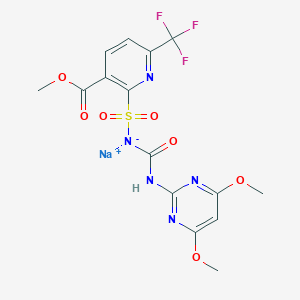
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
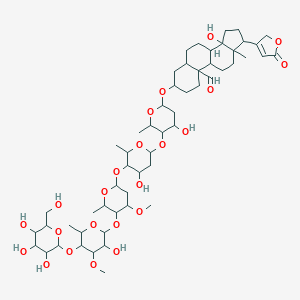

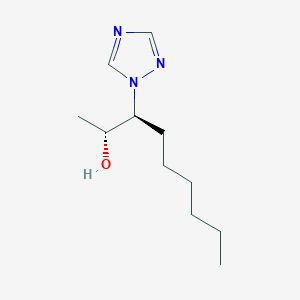
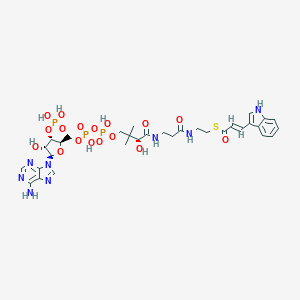
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)

